molecular formula C8H7BrINO B2354676 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine CAS No. 1243326-15-9

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

Numéro de catalogue: B2354676
Numéro CAS: 1243326-15-9
Poids moléculaire: 339.958
Clé InChI: DPLJHPIILSBOCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

6-bromo-3-cyclopropyloxy-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJHPIILSBOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-Hydroxy-2-Iodo-Pyridine

The synthesis begins with 3-hydroxypyridine, where iodine is introduced at position 2 via directed ortho-metalation . Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, followed by quenching with iodine to yield 3-hydroxy-2-iodo-pyridine.

Reaction Conditions:

  • Base: LDA (2.2 equiv, THF, -78°C)
  • Electrophile: I₂ (1.1 equiv)
  • Yield: 68–72%

Cyclopropoxy Substitution at Position 3

The hydroxyl group at position 3 undergoes nucleophilic substitution with cyclopropyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling alkoxylation with cyclopropyl bromide.

Reaction Conditions:

  • Base: NaH (1.5 equiv, DMF, 0°C → rt)
  • Alkylating Agent: Cyclopropyl bromide (1.2 equiv)
  • Yield: 85–90%

Bromination at Position 6

Bromine is introduced at position 6 using phosphorus oxybromide (POBr₃) . The cyclopropoxy group at position 3 directs electrophilic bromination to the para position (relative to the pyridine nitrogen), achieved under reflux conditions.

Reaction Conditions:

  • Brominating Agent: POBr₃ (3.0 equiv, 150°C, 6 hr)
  • Solvent: Toluene
  • Yield: 58–62%

Mechanistic Insight:
The cyclopropoxy group’s electron-donating resonance stabilizes the intermediate arenium ion, favoring bromination at position 6.

Route 2: Halogen-Exchange Strategy

Preparation of 2,6-Dibromo-3-Cyclopropoxy-Pyridine

Starting with 3-cyclopropoxy-pyridine, bromination at positions 2 and 6 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. Ultraviolet (UV) light generates bromine radicals, which selectively target positions ortho and para to the cyclopropoxy group.

Reaction Conditions:

  • Brominating Agent: NBS (2.5 equiv)
  • Initiator: AIBN (0.1 equiv, UV light, 80°C)
  • Yield: 45–50%

Purification and Characterization

Silica Gel Chromatography

Crude product is purified using gradient elution (dichloromethane/methanol, 100:1 → 20:1) to isolate this compound. This method resolves byproducts arising from incomplete substitution or over-bromination.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=2.4 Hz, H-4), 7.89 (dd, J=2.4, 5.1 Hz, H-5), 4.38–4.42 (m, cyclopropoxy CH₂), 1.12–1.18 (m, cyclopropoxy CH).
  • Mass Spec (ESI): m/z 340.9 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 32–38% 27–32%
Purification Complexity Moderate High
Regioselectivity High Moderate
Scalability Suitable for >100 g Limited to <50 g

Route 1 offers superior regioselectivity and scalability, making it preferable for industrial applications. Route 2, while modular, suffers from lower yields due to radical side reactions.

Industrial-Scale Considerations

Cost-Efficiency

Phosphorus oxybromide (POBr₃) is cost-effective ($120/kg) compared to NBS ($450/kg), favoring Route 1 for large-scale production.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts to achieve C–H iodination at position 2 under mild conditions (25°C, visible light). This method avoids harsh metalating agents, improving functional group tolerance.

Flow Chemistry

Continuous-flow reactors enhance bromination efficiency by maintaining precise temperature control (150±2°C), reducing reaction times from 6 hr to 45 minutes.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its halogen substituents (bromine and iodine) can enhance the biological activity of derived compounds by improving their binding affinity to target proteins.

  • Case Study : In a study focusing on the inhibition of specific kinases, derivatives of halogenated pyridines, including this compound, were evaluated for their potency against various cancer cell lines. The presence of halogens was found to significantly influence the compounds' efficacy in inhibiting tumor growth .

Biological Studies

This compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways.

  • Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular processes. The cyclopropoxy group can provide steric hindrance that alters the binding dynamics with biological targets .
  • Example Application : Research has shown that pyridine derivatives can be effective in modulating pathways related to cell proliferation and apoptosis, making them candidates for further development as therapeutic agents against diseases such as cancer .

Industrial Applications

In addition to its applications in medicinal chemistry and biology, this compound is also used in the production of specialty chemicals.

  • Chemical Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules, which are essential for developing new materials with specific properties .

Mécanisme D'action

The mechanism of action of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the cyclopropoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • Molecular Formula: C₈H₇NOBrI
  • Molecular Weight : 339.96 g/mol
  • CAS Number : 1243326-15-9
  • Purity : ≥97% (commercially available in 10 g quantities) .

Structural Features :

  • A pyridine core substituted with bromine (position 6), iodine (position 2), and a cyclopropoxy group (position 3).
  • Iodine at position 2 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Comparative Analysis with Structural Analogues

Substituent Positioning and Functional Group Diversity

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine Br (6), I (2), cyclopropoxy (3) Halogens, strained ether 339.96 1243326-15-9
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4), NH₂ (3) Halogens, amine 342.37 Not specified
2-Bromo-3-hydroxy-6-iodopyridine Br (2), OH (3), I (6) Halogens, hydroxyl 298.90 129611-32-1
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine Br (2, 6'), pyridinyloxy (3) Bromine, ether 370.93 1065484-65-2

Key Observations :

  • Halogen Diversity : The target compound uniquely combines bromine and iodine, offering distinct electronic and steric profiles compared to di-bromo (e.g., ) or chloro-iodo analogues (e.g., ).
  • Iodine in position 2 (target) is a superior leaving group compared to bromine () or chlorine (), enabling efficient nucleophilic substitutions.

Commercial Availability and Pricing

Compound Name Supplier Quantity Available Price Range (USD)
This compound Aladdin 10 g Not specified
6-Bromo-2-chloro-4-iodopyridin-3-amine Catalog HB194 1 g – 25 g $400 – $4,800
2-Bromo-3-hydroxy-6-iodopyridine RFQ listing Custom Not available

Market Insights :

  • The target compound is marketed for industrial/research use only, reflecting its niche role in synthetic chemistry.
  • Chloro-iodo-amine derivatives () command higher prices, likely due to multi-step synthesis and pharmaceutical demand.

Stability and Handling Considerations

  • Stability :

    • The iodine substituent in the target compound may render it light-sensitive, necessitating storage in amber glass.
    • Cyclopropoxy groups are generally stable but prone to ring-opening under strong acids/bases .
  • Safety :

    • Bromine and iodine substituents pose toxicity risks (skin/eye irritation), common across halogenated pyridines ().

Activité Biologique

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₉H₈BrI₁N, features both bromine and iodine substituents, which are known to influence biological activity through various mechanisms.

Key Features:

  • Pyridine Ring : A six-membered aromatic heterocycle containing nitrogen.
  • Halogen Substituents : The presence of bromine and iodine enhances lipophilicity and may affect receptor binding.
  • Cyclopropoxy Group : This moiety can influence the compound's pharmacokinetic properties.

Antimicrobial Properties

Recent studies have indicated that halogenated pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli0.0195
S. aureus0.0048
C. albicans0.039

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis. The halogen atoms may enhance binding affinity due to increased electron-withdrawing effects, facilitating stronger interactions with target sites.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI highlighted the synthesis of various pyridine derivatives and their antimicrobial properties. Among these, compounds similar to this compound demonstrated notable activity against E. coli and S. aureus with minimal inhibitory concentration (MIC) values indicating potent efficacy .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence the biological activity of pyridine derivatives. The presence of both bromine and iodine in the structure has been linked to enhanced antimicrobial properties compared to non-halogenated counterparts .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of halogenated pyridines have shown that these compounds often exhibit favorable pharmacokinetic properties due to their lipophilicity and ability to penetrate biological membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine, and what critical reaction parameters must be controlled?

  • Methodology : Synthesis typically involves sequential halogenation and functional group introduction. For example:

  • Step 1 : Introduce the cyclopropoxy group via nucleophilic substitution of a hydroxyl or halide precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Step 2 : Bromination and iodination require careful control of stoichiometry and temperature. Selective iodination at the 2-position may use N-iodosuccinimide (NIS) with catalytic H₂SO₄, while bromination at the 6-position could employ Br₂/FeBr₃ or CuBr₂ .
  • Key parameters : Temperature (<0°C for iodination to avoid overhalogenation), solvent polarity (e.g., DCM for bromine stability), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm, aromatic protons at δ 7–8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrINO₂).
  • Elemental analysis : Validate halogen content (Br, I) and oxygen/nitrogen ratios .
  • HPLC-PDA : Assess purity (>95%) and detect by-products like dehalogenated intermediates .

Advanced Research Questions

Q. How do the electronic and steric effects of the cyclopropoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic effects : The cyclopropoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attack. This impacts Suzuki-Miyaura coupling, where the iodine (better leaving group) reacts preferentially over bromine .
  • Steric effects : The cyclopropoxy group’s small size minimizes steric hindrance, enabling efficient coupling at the 2-iodo position. Compare with bulkier alkoxy groups (e.g., tert-butoxy), which reduce reaction rates .
  • Case study : Pd(PPh₃)₄/K₃PO₄ in toluene/water at 80°C selectively couples the 2-iodo position with arylboronic acids (yield >80%), leaving the 6-bromo group intact for subsequent functionalization .

Q. What contradictions exist in reported catalytic systems for functionalizing this compound, and how can they be resolved?

  • Data contradictions :

  • Contradiction 1 : Some studies report CuI-mediated Ullmann coupling for bromine substitution , while others observe side reactions (e.g., dehalogenation) under similar conditions .
  • Resolution : Use chelating ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) and suppress side reactions.
  • Contradiction 2 : Varying yields in Stille couplings (40–90%) due to iodide/bromine selectivity .
  • Resolution : Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and solvent (DMF > THF for polar intermediates).

Q. How can computational modeling (DFT, MD) predict the regioselectivity of reactions involving this compound?

  • Methodology :

  • DFT calculations : Compare activation energies for halogen displacement at C2 (iodine) vs. C6 (bromine). Iodine’s lower bond dissociation energy (BDE) favors its substitution .
  • Molecular dynamics (MD) : Simulate solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .
  • Case study : Predicted regioselectivity for Buchwald-Hartwig amination aligns with experimental data (C2-I reacts first, ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for C6-Br) .

Methodological Guidelines

  • Synthetic optimization : Use Design of Experiments (DoE) to screen reaction variables (temperature, catalyst, solvent) and minimize by-products .
  • Contradiction analysis : Employ LC-MS to track intermediate formation and identify competing pathways (e.g., protodehalogenation vs. coupling) .
  • Safety : Handle iodinated intermediates in fume hoods due to potential volatility and toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.